molecular formula C22H25N3O5S B6286759 DACN(Tos,Mal) CAS No. 2411082-28-3

DACN(Tos,Mal)

Cat. No. B6286759
CAS RN: 2411082-28-3
M. Wt: 443.5 g/mol
InChI Key: KDWOODHHRYVLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DACN(Tos,Mal) is a click chemistry reagent containing an azide . It possesses high thermal and chemical stability along with comparable click reactivity . It’s used in the field of Antibody-drug Conjugate/ADC Related ADC Linker .


Synthesis Analysis

The synthesis of DACN(Tos,Mal) involves a two-step reaction process. The first step involves the synthesis of Tosylated DACN, followed by the second step which involves the reaction of Tosylated DACN with Succinimidyl N-hydroxysuccinimide (NHS) to form DACN (Tos,Suc-NHS).


Chemical Reactions Analysis

The alkyne moiety within the ring of DACN(Tos,Mal) has a unique bent structure and high reactivity toward cycloaddition reactions . The reactivity of an alkyne heavily depends on the electronic and steric characteristics of the substituents as well as structural strain .


Physical And Chemical Properties Analysis

DACN(Tos,Mal) has a molecular weight of 443.52 and a formula of C22H25N3O5S . It possesses high thermal and chemical stability along with comparable click reactivity .

Scientific Research Applications

Synthesis of Artificial Hybrid Biomolecules

DACN(Tos,Mal) serves as a molecular connector for the synthesis of artificial hybrid biomolecules. This process typically involves two steps:

Mechanism of Action

Target of Action

DACN(Tos,Mal) is a click chemistry reagent containing an azide . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the high yield of desired products . The primary targets of DACN(Tos,Mal) are molecules that contain an alkyne group, as the azide in DACN(Tos,Mal) can react with alkynes to form a stable triazole ring . This reaction is highly selective and efficient, making DACN(Tos,Mal) a useful tool in various fields, including drug discovery and materials science .

Mode of Action

DACN(Tos,Mal) interacts with its targets through a copper-free variant of the Huisgen 1,3-dipolar cycloaddition . This reaction, also known as a strain-promoted azide-alkyne cycloaddition (SPAAC), involves the reaction of an azide (from DACN(Tos,Mal)) with a strained alkyne to form a stable triazole ring . The high reactivity of DACN(Tos,Mal) is due to the ring strain in the cyclooctyne and the electron-withdrawing effect of the sulfonyl group .

Biochemical Pathways

The exact biochemical pathways affected by DACN(Tos,Mal) would depend on the specific molecules it is reacting with. In general, the formation of a triazole ring can result in significant changes in the biochemical properties of the target molecule, potentially affecting its interactions with other molecules and its role in various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of DACN(Tos,Mal) would depend on various factors, including its route of administration and the specific biological system in which it is used . As a small molecule, DACN(Tos,Mal) is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific chemical modifications it undergoes during its reactions .

Result of Action

The result of DACN(Tos,Mal)'s action is the formation of a stable triazole ring with target molecules containing an alkyne group . This can significantly alter the chemical properties of the target molecule, potentially affecting its function and interactions with other molecules .

Action Environment

The action of DACN(Tos,Mal) is influenced by various environmental factors. For instance, the reaction rate can be affected by temperature, pH, and the presence of other reactive species . Moreover, DACN(Tos,Mal) possesses high thermal and chemical stability, which allows it to maintain its reactivity under a wide range of conditions .

properties

IUPAC Name

1-[4-[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]-4-oxobutyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-18-7-9-19(10-8-18)31(29,30)24-15-3-2-13-23(14-5-16-24)20(26)6-4-17-25-21(27)11-12-22(25)28/h7-12H,4-6,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWOODHHRYVLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)C(=O)CCCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DACN(Tos,Mal)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.